molecular formula C8H11NO3 B13740729 1-Butanoylpyrrolidine-2,5-dione

1-Butanoylpyrrolidine-2,5-dione

Cat. No.: B13740729
M. Wt: 169.18 g/mol
InChI Key: JMRWANWXMCZNFA-UHFFFAOYSA-N
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Description

1-Butanoylpyrrolidine-2,5-dione is a versatile organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a five-membered lactam ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanoylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N-hydroxysuccinimide with butanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Butanoylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various N-substituted pyrrolidine-2,5-diones

Scientific Research Applications

1-Butanoylpyrrolidine-2,5-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butanoylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to form stable complexes with proteins, affecting their function and activity. Pathways involved in its action include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural modification allows for greater versatility in chemical synthesis and biological activity compared to its parent compound and other similar derivatives .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-butanoylpyrrolidine-2,5-dione

InChI

InChI=1S/C8H11NO3/c1-2-3-6(10)9-7(11)4-5-8(9)12/h2-5H2,1H3

InChI Key

JMRWANWXMCZNFA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(=O)CCC1=O

Origin of Product

United States

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